molecular formula C7H8F2N2O2S B6642405 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene

1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene

Cat. No.: B6642405
M. Wt: 222.21 g/mol
InChI Key: NAOBXEWSPFAKSC-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene is an organic compound characterized by the presence of two fluorine atoms and a sulfamoylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene can be achieved through several methods. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a benzene ring. This process often employs metal-based catalysts to facilitate the reaction . Another method involves the use of sulfonylation reactions to introduce the sulfamoylamino group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation and sulfonylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated benzene derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .

Scientific Research Applications

1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s difluoromethyl and sulfamoylamino groups play a crucial role in its activity, potentially interacting with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality .

Properties

IUPAC Name

1,4-difluoro-2-[(sulfamoylamino)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2S/c8-6-1-2-7(9)5(3-6)4-11-14(10,12)13/h1-3,11H,4H2,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBXEWSPFAKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNS(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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